molecular formula C20H22N2O4S B4948765 methyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate

methyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate

Cat. No.: B4948765
M. Wt: 386.5 g/mol
InChI Key: VWMWAZOUSGGEQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate, also known as Boc-LM-Cys(SAc)-OMe, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a derivative of the amino acid cysteine and is widely used in the synthesis of peptides and proteins.

Mechanism of Action

Methyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate(SAc)-OMe functions by protecting the thiol group of cysteine, which is a key functional group in many peptides and proteins. This protection allows for the selective modification of other functional groups in the peptide or protein without affecting the thiol group. Additionally, this compound(SAc)-OMe can be cleaved by enzymes that specifically target peptide bonds, allowing for the controlled release of the peptide or protein of interest.
Biochemical and Physiological Effects
This compound(SAc)-OMe does not have any known biochemical or physiological effects as it is primarily used as a tool in peptide and protein synthesis.

Advantages and Limitations for Lab Experiments

The primary advantage of using methyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate(SAc)-OMe in lab experiments is its ability to protect the thiol group of cysteine, which allows for the selective modification of other functional groups in the peptide or protein of interest. Additionally, this compound(SAc)-OMe can be cleaved by enzymes that specifically target peptide bonds, allowing for the controlled release of the peptide or protein of interest.
The limitations of using this compound(SAc)-OMe in lab experiments include its relatively high cost and the need for specialized equipment and expertise to synthesize and purify the compound.

Future Directions

There are numerous future directions for the use of methyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate(SAc)-OMe in scientific research. One potential area of research is the development of new enzymatic assays using this compound(SAc)-OMe as a substrate. Additionally, this compound(SAc)-OMe could be used in the synthesis of new peptides and proteins with unique functional properties. Finally, the use of this compound(SAc)-OMe could be expanded to other areas of research, such as drug discovery and development.
Conclusion
This compound(SAc)-OMe is a valuable tool in the field of scientific research, particularly in the synthesis of peptides and proteins. This compound functions by protecting the thiol group of cysteine, allowing for the selective modification of other functional groups in the peptide or protein of interest. While there are limitations to its use, there are also numerous future directions for the use of this compound(SAc)-OMe in scientific research.

Synthesis Methods

The synthesis of methyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate(SAc)-OMe involves the reaction of butoxybenzoic anhydride with cysteine followed by the addition of methyl 4-aminobenzoate. This reaction results in the formation of this compound(SAc)-OMe, which is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

Methyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate(SAc)-OMe has numerous scientific research applications, particularly in the field of peptide and protein synthesis. This compound is commonly used as a building block in the synthesis of peptides and proteins due to its ability to protect the thiol group of cysteine. Additionally, this compound(SAc)-OMe can be used as a substrate for enzymes that cleave peptide bonds, making it a valuable tool in enzymatic assay development.

Properties

IUPAC Name

methyl 4-[(4-butoxybenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-3-4-13-26-17-11-7-14(8-12-17)18(23)22-20(27)21-16-9-5-15(6-10-16)19(24)25-2/h5-12H,3-4,13H2,1-2H3,(H2,21,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMWAZOUSGGEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.